molecular formula C10H20N2O3 B1517591 (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid CAS No. 86674-78-4

(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid

Cat. No. B1517591
CAS RN: 86674-78-4
M. Wt: 216.28 g/mol
InChI Key: RCDXPYXXFNYXKK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an amino acid derivative, specifically a derivative of leucine, which is one of the 20 standard amino acids used in proteins. The tert-butylcarbamoyl group is a common protecting group used in organic synthesis, particularly for amines .

Scientific Research Applications

Renin Inhibitory Peptides

A study highlighted the synthesis of a carboxylic acid as an intermediate for preparing renin inhibitory peptides. These peptides, containing dipeptide isosteres at the scissile site, were found to be potent inhibitors of human plasma renin. The study suggests that the glycol moiety in the novel acid acts as a transition-state analogue, mimicking the intermediate formed during enzyme-catalyzed hydrolysis of peptidic bonds (Thaisrivongs et al., 1987).

Synthesis of Nonnatural Amino Acids

Research demonstrated the preparation of (2S)- and (2R)-2-Amino-4-bromobutanoic acid from N-Boc-glutamic acid α tert-butyl ester. The synthesis involved protecting groups and reactions to prevent partial racemization. These compounds were further used to prepare conformationally constrained peptidomimetics (Ciapetti et al., 1998).

Biosynthesis of Biobased Building Blocks

A comprehensive review discussed the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources, highlighting its potential as a biobased building block for polymer synthesis. The study emphasized the development of biotechnological processes, like bioisomerization, to produce 2-HIBA, marking a shift towards more sustainable production methods (Rohwerder & Müller, 2010).

Development of Polymer Synthesis

Research discussed the production of degradable polycarbonates derived from dihydroxybutyric acid and their platinum-polymer conjugates. It emphasized the synthesis of biocompatible polymers via alternating copolymerization with carbon dioxide and the potential of these polymers as drug delivery carriers, showcasing the advancement in environmentally benign polymer synthesis (Tsai et al., 2016).

properties

IUPAC Name

(2S)-2-(tert-butylcarbamoylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-6(2)7(8(13)14)11-9(15)12-10(3,4)5/h6-7H,1-5H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXPYXXFNYXKK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651482
Record name N-(tert-Butylcarbamoyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86674-78-4
Record name N-(tert-Butylcarbamoyl)-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid

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